1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
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Overview
Description
Molecular Structure Analysis
The structure of “3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine” includes a bromine atom attached to a cyclic structure containing nitrogen . The SMILES string representation is Brc1cnc2CCCCn12 .Physical and Chemical Properties Analysis
The compound “3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Synthesis Techniques and Derivatives
Ionic Liquid Promoted Synthesis
Ionic liquids have been utilized to synthesize 3-aminoimidazo[1,2-a]pyridines, a similar class of compounds, indicating the potential for ionic liquids to facilitate the synthesis of 1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine derivatives as well. This approach highlights a metal-free, one-pot synthesis strategy that could be applied to synthesize derivatives of the target compound, offering simplicity and potential for scale-up (Shaabani, Soleimani, & Maleki, 2006).
Halogenation and Cross-Coupling Reactions
The halogenation of imidazo[1,5-a]pyridines has been performed using various halogenating agents, leading to selectively halogenated products. This process, coupled with Kumada-Tamao-Corriu and Suzuki-Miyaura cross-coupling, has been used to produce 1,3-diarylated imidazo[1,5-a]pyridines. Such methodologies could be adapted for the synthesis of this compound derivatives, potentially offering a broad range of applications in medicinal chemistry due to their fluorescent properties (Shibahara, Yamaguchi, Kitagawa, Imai, & Murai, 2009).
Fluorescent Properties for Biomarker and Sensor Development
Enhanced Fluorescent Emissions
The synthesis of 1,3-diarylated imidazo[1,5-a]pyridines, similar to the target compound, has shown a wide variety of fluorescent emissions with improved quantum yields compared to monoarylated derivatives. This suggests that derivatives of this compound could be explored for their potential use as biomarkers or in the development of photochemical sensors, leveraging their distinct fluorescent properties (Shibahara et al., 2009).
Potential for Material Science Applications
Low-Cost Emitters with Large Stokes' Shift
A series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, by analogy, indicates that compounds structurally related to the target compound can be synthesized in high yields and have remarkable Stokes' shift ranges. This characteristic, combined with tunable quantum yields, suggests the potential of this compound derivatives for creating luminescent materials with specific optical properties, which could find applications in material science and organic electronics (Volpi et al., 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c14-12-11-8-4-5-9-16(11)13(15-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWVHNOVWAAONV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(N=C2C3=CC=CC=C3)Br)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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